3,4,5-trimethoxy-N-[(2Z)-2H,3H-naphtho[2,1-d][1,3]thiazol-2-ylidene]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-benzo[g][1,3]benzothiazol-2-yl-3,4,5-trimethoxybenzamide” is a chemical compound with the linear formula C17H16N2O4S . It’s part of a collection of rare and unique chemicals provided by Sigma-Aldrich . The compound is used by early discovery researchers .
Synthesis Analysis
The synthesis of benzothiazole derivatives, such as “N-benzo[g][1,3]benzothiazol-2-yl-3,4,5-trimethoxybenzamide”, has been a topic of interest in synthetic and medicinal chemistry . A common method involves the direct coupling of 2-aminobenzothiazole with carboxylic acids under the catalysis of 1-hydroxybenzotriazole (HOBt) and 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide hydrochloride (EDCl) .
Molecular Structure Analysis
The molecular structure of “N-benzo[g][1,3]benzothiazol-2-yl-3,4,5-trimethoxybenzamide” consists of a benzothiazole ring attached to a trimethoxybenzamide group . The benzothiazole ring contains sulfur and nitrogen at positions 1 and 3, respectively .
Chemical Reactions Analysis
The chemical reactions involving benzothiazole derivatives are diverse and depend on the substituents present on the benzothiazole ring . The carbon at the 2nd position is the most active site from a synthetic and medicinal point of view .
Safety and Hazards
Future Directions
The future directions for “N-benzo[g][1,3]benzothiazol-2-yl-3,4,5-trimethoxybenzamide” and similar compounds lie in their potential for the development of new drug candidates . The extensive significance of benzo-fused heterocyclic moieties has led to broad and valuable different approaches for their synthesis .
Mechanism of Action
Target of Action
The compound, also known as “CBMicro_025705” or “Oprea1_159380” or “ZINC03231122” or “N-benzo[g][1,3]benzothiazol-2-yl-3,4,5-trimethoxybenzamide” or “Oprea1_327664”, contains a 3,4,5-trimethoxyphenyl (TMP) group . This group serves as a pharmacophore in numerous potent agents exhibiting diverse bioactivity effects . The compounds containing the TMP group have displayed notable anti-cancer effects by effectively inhibiting targets such as tubulin , heat shock protein 90 (Hsp90) , thioredoxin reductase (TrxR) , histone lysine-specific demethylase 1 (HLSD1) , activin receptor-like kinase-2 (ALK2) , P-glycoprotein (P-gp) , and platelet-derived growth factor receptor β .
Mode of Action
The TMP group has a critical role in the fitting of the colchicine and combretastatin analogs into the colchicine binding site (CBS) of the αβ-tubulin heterodimer . The biological activity of such analogs decreases after the alteration of the TMP moiety . Compound 374, which contains the TMP group, inhibited Taq polymerase and telomerase, triggered caspase activation by a possible oxidative mechanism, down-regulated ERK2 (Extracellular Signal Regulated Kinase 2) protein, and inhibited ERKs phosphorylation without acting directly on microtubules and tubulin .
Biochemical Pathways
The TMP group is prominently present in the molecular structures of various research studies, demonstrating remarkable multi-activity or specific targeting . The compounds containing the TMP group have shown promising anti-fungal and anti-bacterial properties, including activities against Helicobacter pylori and Mycobacterium tuberculosis . Additionally, there have been reports on the antiviral activity of TMP-based compounds, which hold potential against viruses such as the acquired immunodeficiency syndrome (AIDS) virus, hepatitis C virus, and influenza virus . Compounds containing the TMP pharmacophore have also demonstrated significant efficacy against Leishmania , Malaria , and Trypanosoma , indicating their potential as anti-parasitic agents .
Pharmacokinetics
The tmp group is known to be incorporated in a wide range of therapeutically interesting drugs . These drugs often allow the possibility for biological activity or structural modification to improve potency and pharmacokinetics .
Result of Action
The TMP group serves as a pharmacophore in numerous potent agents exhibiting diverse bioactivity effects . These compounds have been associated with anti-inflammatory, anti-Alzheimer, anti-depressant, and anti-migraine properties, thereby expanding their therapeutic scope .
Action Environment
The tmp group is known to be incorporated in a wide range of therapeutically interesting drugs . These drugs often allow the possibility for biological activity or structural modification to improve potency and pharmacokinetics . Therefore, it is reasonable to assume that environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability.
Properties
IUPAC Name |
N-benzo[g][1,3]benzothiazol-2-yl-3,4,5-trimethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O4S/c1-25-16-10-13(11-17(26-2)18(16)27-3)20(24)23-21-22-15-9-8-12-6-4-5-7-14(12)19(15)28-21/h4-11H,1-3H3,(H,22,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEJMDHTWGXWSKG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NC2=NC3=C(S2)C4=CC=CC=C4C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.